molecular formula C10H12ClNO B3041874 2-(4-(Dimethylamino)phenyl)acetyl chloride CAS No. 39889-72-0

2-(4-(Dimethylamino)phenyl)acetyl chloride

Cat. No.: B3041874
CAS No.: 39889-72-0
M. Wt: 197.66 g/mol
InChI Key: WYAPRZSUIVGCAJ-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)acetyl chloride is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-(dimethylamino)phenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-(Dimethylamino)phenyl)acetyl chloride can be synthesized from 2-(4-(dimethylamino)phenyl)acetic acid. The typical method involves the reaction of the acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature and results in the formation of the acetyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-(dimethylamino)phenyl)acetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form corresponding amides and esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: DMF is often used as a catalyst in the synthesis of this compound.

    Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for these reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)acetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic and reacts readily with nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity as an acylating agent. Its ability to form stable amides and esters makes it valuable in synthetic organic chemistry and various industrial applications.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(2)9-5-3-8(4-6-9)7-10(11)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAPRZSUIVGCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279026
Record name 4-(Dimethylamino)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39889-72-0
Record name 4-(Dimethylamino)benzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39889-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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